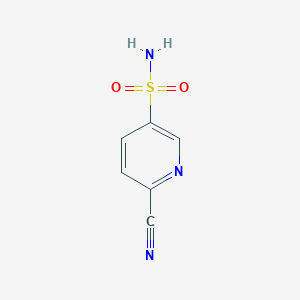
6-Cyanopyridine-3-sulfonamide
Vue d'ensemble
Description
6-Cyanopyridine-3-sulfonamide is a chemical compound with the CAS Number: 928139-32-6 . It has a molecular weight of 183.19 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H5N3O2S/c7-3-5-1-2-6(4-9-5)12(8,10)11/h1-2,4H,(H2,8,10,11) . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 183.19 .Applications De Recherche Scientifique
Synthesis and Complexation with Metals
6-Cyanopyridine-3-sulfonamide derivatives, such as tosylated 4-aminopyridine, have been explored for their potential in synthesizing complex compounds with metals like Nickel (II) and Iron (II). These complexes show promise in pharmaceutical and chemical industries due to their potential biological and catalytic activities (Orie, Duru, & Ngochindo, 2021).
Antibacterial and Antitumor Applications
Sulfonamide derivatives, including those related to this compound, have shown significant antibacterial and antitumor activities. For instance, chalcone-sulfonamide hybrids have been identified as potent cytotoxic agents against various cancer cell lines and have shown antituberculosis activity (Castaño et al., 2019).
Environmental Impact and Analysis
The environmental fate and transformation of sulfonamides, including their detection in water and other environmental samples, have been subjects of research. Studies have focused on understanding how these compounds degrade and transform under different conditions, which is crucial for assessing their environmental impact and developing methods for their detection and analysis in various matrices (García-Galán, Diaz-Cruz, & Barceló, 2012).
Catalysis and Synthetic Chemistry
This compound and its derivatives have been used as catalysts in synthetic chemistry, enabling the synthesis of complex organic compounds. For example, cobalt tetra-2,3-pyridiniumporphyrazinato with sulfonic acid tags has been used to catalyze the synthesis of various compounds, demonstrating the versatility of sulfonamide derivatives in facilitating chemical reactions (Dashteh et al., 2020).
Mécanisme D'action
Target of Action
The primary target of 6-Cyanopyridine-3-sulfonamide, like other sulfonamides, is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
this compound acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme dihydropteroate synthetase, it prevents PABA from binding, thereby inhibiting the synthesis of folic acid . This results in the inhibition of bacterial growth and replication .
Biochemical Pathways
The action of this compound affects the biochemical pathway of folic acid synthesis in bacteria . By inhibiting the enzyme dihydropteroate synthetase, it disrupts the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . This leads to a decrease in the production of folic acid, which in turn affects the synthesis of nucleic acids and proteins, ultimately inhibiting bacterial growth .
Pharmacokinetics
Sulfonamides in general are known to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular effect of this compound’s action is the inhibition of folic acid synthesis, leading to a decrease in the production of nucleic acids and proteins in bacteria . At the cellular level, this results in the inhibition of bacterial growth and replication .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of sulfonamides in the environment can lead to the development of bacterial resistance . Furthermore, the biological activity and high resistance to biodegradation of sulfonamides may lead to long residence times in both water and soil matrices . This could potentially affect the efficacy and stability of this compound in these environments .
Safety and Hazards
The safety information for 6-Cyanopyridine-3-sulfonamide indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Orientations Futures
Analyse Biochimique
Biochemical Properties
They are often used as bacteriostatic drugs, inhibiting the synthesis of folic acid, which is crucial for bacterial growth .
Cellular Effects
The cellular effects of 6-Cyanopyridine-3-sulfonamide are not well-documented. Sulfonamides, including this compound, can have significant effects on various types of cells and cellular processes. For instance, they can inhibit cell division, making them bacteriostatic rather than bactericidal .
Molecular Mechanism
Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . This inhibition disrupts the production of essential nucleotides for DNA and RNA synthesis, thereby inhibiting bacterial growth .
Temporal Effects in Laboratory Settings
There is currently limited information available on the temporal effects of this compound in laboratory settings. It is known that sulfonamides can have long-term effects on cellular function .
Metabolic Pathways
Sulfonamides are known to be involved in the folic acid synthesis pathway in bacteria .
Transport and Distribution
Sulfonamides are known to be distributed widely in the body and can penetrate most tissues .
Subcellular Localization
Sulfonamides are known to interact with enzymes in the cytoplasm of bacterial cells .
Propriétés
IUPAC Name |
6-cyanopyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2S/c7-3-5-1-2-6(4-9-5)12(8,10)11/h1-2,4H,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFRONWVKDXVNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928139-32-6 | |
| Record name | 6-cyanopyridine-3-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(2-Bromoethyl)sulfanyl]-3-methylbenzene](/img/structure/B1526556.png)
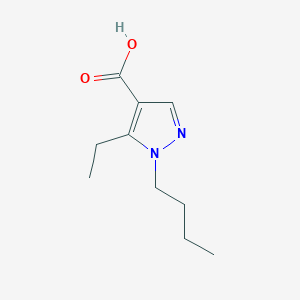
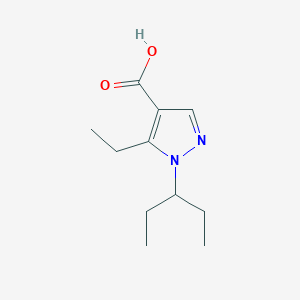
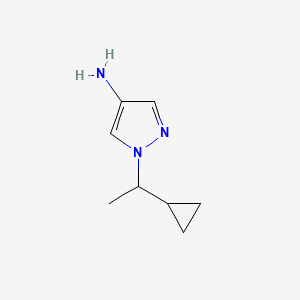
![5-[2-(furan-2-yl)ethyl]-4H-1,2,4-triazol-3-amine](/img/structure/B1526561.png)
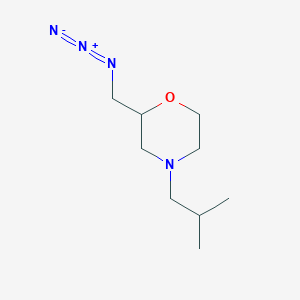


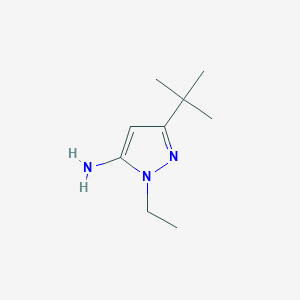
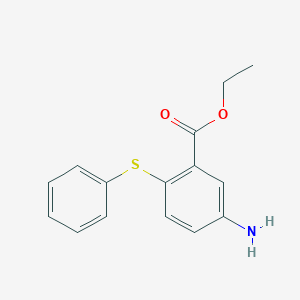
![2-([(2-Aminoethyl)carbamoyl]amino)butanoic acid](/img/structure/B1526574.png)
![(1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-2-yl)methanol](/img/structure/B1526575.png)
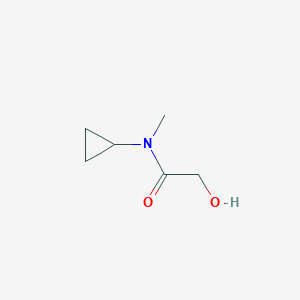
![3-Amino-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B1526577.png)
